2,5-Dihydro-1-methyl-1H-phosphole 1-oxide 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Brand Name: Vulcanchem
CAS No.: 930-38-1
VCID: VC3774394
InChI: InChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3
SMILES: CP1(=O)CC=CC1
Molecular Formula: C5H9OP
Molecular Weight: 116.1 g/mol

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

CAS No.: 930-38-1

Cat. No.: VC3774394

Molecular Formula: C5H9OP

Molecular Weight: 116.1 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide - 930-38-1

Specification

CAS No. 930-38-1
Molecular Formula C5H9OP
Molecular Weight 116.1 g/mol
IUPAC Name 1-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
Standard InChI InChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3
Standard InChI Key MQLQAXIVFGHSDE-UHFFFAOYSA-N
SMILES CP1(=O)CC=CC1
Canonical SMILES CP1(=O)CC=CC1

Introduction

Chemical Structure and Properties

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide features a five-membered ring with a phosphorus atom at position 1, a methyl group attached to the phosphorus, and an oxygen atom forming a P=O bond. The ring contains a double bond between positions 3 and 4, while positions 2 and 5 are saturated (dihydro). This structure results in a unique electronic distribution that influences its chemical behavior .

The phosphole oxide structure has a tetrahedral geometry around the phosphorus atom, with the oxygen forming a strong double bond with phosphorus. The P=O bond is polar, with the oxygen bearing a partial negative charge and the phosphorus bearing a partial positive charge. This polar nature contributes to the compound's reactivity, particularly in nucleophilic substitution reactions.

Table 1. Physical and Chemical Properties of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

PropertyValueSource
Molecular FormulaC5H9OP
Molecular Weight116.10 g/mol
CAS Number930-38-1
IUPAC Name1-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
InChIInChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3
InChIKeyMQLQAXIVFGHSDE-UHFFFAOYSA-N
Canonical SMILESCP1(=O)CC=CC1
Density1.03±0.1 g/cm³ (Predicted)
Boiling Point59 °C (Press: 0.16 Torr)
XLogP3-AA-0.4
EC Number213-217-2

The structure of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide places it in an interesting position between fully aromatic heterocycles and saturated phosphorus-containing rings. This partial unsaturation contributes to its versatility in chemical reactions. The presence of the methyl group on phosphorus also affects the steric environment around the phosphorus center, influencing reaction pathways and selectivity in various transformations .

Synthesis Methods

Several methods have been developed for the synthesis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide, each with specific advantages depending on the desired scale and application.

Oxidation of Parent Compound

The most straightforward method involves the oxidation of 1-methyl-2,5-dihydro-1H-phosphole (the parent compound without the oxygen) . This synthesis typically employs oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or molecular oxygen in the presence of a catalyst. The oxidation reaction targets the phosphorus atom's lone pair, converting it to a P=O bond while maintaining the rest of the molecular structure.

This reaction generally proceeds under mild conditions (0-25°C) in organic solvents such as dichloromethane or tetrahydrofuran. The yield for this transformation is typically high (70-90%), making it a preferred method when the parent phosphole is readily available.

Cyclocondensation Reactions

Another synthetic route involves the cyclocondensation of appropriate phosphorus precursors with suitable alkenes or dienes. This method often requires the use of catalysts and carefully controlled reaction conditions to achieve selective formation of the desired phosphole structure.

The cyclocondensation approach typically follows a multi-step process:

  • A phosphine precursor (such as methylphosphine) reacts with a diene component

  • The resulting intermediate undergoes cyclization to form the phosphole ring

  • The cyclic product is then oxidized to form the phosphole oxide

This method allows for the direct synthesis from simpler precursors but may result in lower yields (40-70%) compared to the oxidation approach. The advantage lies in the possibility of introducing various substituents during the synthesis process, allowing for structural diversity.

MethodStarting MaterialsReaction ConditionsYield RangeAdvantagesLimitations
Oxidation1-methyl-2,5-dihydro-1H-phospholeH2O2, 0-25°C, organic solvent70-90%High yields, mild conditionsRequires preparation of parent phosphole
CyclocondensationMethylphosphine, conjugated dienesCatalyst, 50-120°C40-70%Direct synthesis from simpler precursorsLower yields, more complex conditions
Ring expansionSmaller phosphorus cyclesPhase-transfer catalysis, dichlorocarbene30-60%Access to complex structuresMultiple steps, specialized reagents

Chemical Reactions

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide demonstrates rich chemical reactivity, participating in various types of transformations that target different functional groups within the molecule.

Oxidation Reactions

Despite already containing a P=O bond, the compound can undergo further oxidation reactions under specific conditions. These transformations primarily affect the carbon-carbon double bond in the ring or lead to functionalization at other positions. Oxidizing agents such as potassium permanganate or ozone can be used to oxidize the C=C bond, potentially leading to ring-opened products or functionalized derivatives.

The oxidation reactions of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide typically require controlled conditions to achieve selectivity, as multiple reactive sites exist within the molecule. Temperature control and careful selection of oxidizing agents are crucial for directing oxidation to specific positions.

Reduction Reactions

Reduction of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide can occur at either the P=O bond or the C=C double bond, depending on the reducing agent and conditions employed:

  • Reduction of the P=O bond: Using strong reducing agents such as lithium aluminum hydride (LiAlH4), the oxide can be reduced to the corresponding phosphine. This reaction restores the phosphorus lone pair, dramatically changing the electronic properties of the molecule.

  • Reduction of the C=C bond: Catalytic hydrogenation using hydrogen gas and catalysts like palladium on carbon, or chemical reducing agents such as sodium borohydride, can reduce the double bond, leading to a fully saturated phospholane derivative. This transformation maintains the P=O bond while altering the carbon framework.

Both reduction pathways significantly change the reactivity profile of the molecule, opening up new possibilities for further transformations.

Substitution Reactions

The phosphorus center in 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide can undergo substitution reactions, particularly when activated by appropriate reagents. The methyl group attached to phosphorus can be replaced by other groups under certain conditions, allowing for the synthesis of diversely substituted phosphole oxides.

Common nucleophiles used in such substitutions include organometallic reagents (Grignard or organolithium compounds), alcohols, and amines. These reactions typically require activation of the phosphorus center, which can be achieved through various methods depending on the desired transformation.

Ring Expansion Reactions

One particularly interesting transformation is the ring expansion that occurs during the addition of dichlorocarbene to 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide . This reaction can proceed through multiple steps, including initial carbene addition followed by rearrangement, leading to expanded ring systems with altered properties:

"In the reaction of 2,5-dihydro-1-methoxy-3,4-dimethyl-1H-phosphole 1-oxide the dichlorocarbene adduct, 4-chloro-1,2-dihydro-1-methoxy-3,5-dimethylphosphorin 1-oxide, the corresponding phosphinic acids, and 4,5-dichloro-1-methoxy-3,6-dimethylphosphacyclohepta-2,4,6-triene 1-oxide were formed by a combination of dichlorocarbene addition, ring expansion, and hydrolysis."

These ring expansion reactions represent important pathways for accessing larger phosphorus-containing heterocycles with unique properties.

Diels-Alder Reactions

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide can participate in Diels-Alder reactions as a diene component . These cycloaddition reactions show interesting π-facial stereoselectivity, which has been the subject of computational studies:

"We have examined the π-facial stereoselectivity in the Diels–Alder reactions of phosphole oxides computationally... The calculated results suggest that the syn endo isomers are energetically favored compared to the anti endo isomers."

This stereoselectivity is attributed to factors such as hyperconjugative interactions and distortion energies of the diene. The Cieplak model has been used to rationalize the formation of the syn adduct due to stronger hyperconjugative interactions between the donor (CH3) group and the antiperiplanar incipient bond formed in these reactions .

Reaction TypeReagentsConditionsMajor ProductsKey Features
OxidationH2O2, peracids, KMnO4Room temperature or slightly elevatedOxidized phosphole derivativesAffects C=C bond mainly
Reduction (P=O)LiAlH4Anhydrous solvents, inert atmospherePhosphine derivativesRestores the phosphorus lone pair
Reduction (C=C)H2/Pd, NaBH4Mild conditionsSaturated phospholane derivativesSelectivity can be challenging
SubstitutionHalogens, organometallic reagentsMay require catalysts and specific solventsSubstituted phosphole compoundsCan occur at P or C atoms
Ring ExpansionDichlorocarbenePhase-transfer catalysisVarious expanded ring systemsComplex mechanism, multiple steps
Diels-AlderDienophiles (e.g., ethylene, maleimides)Varying temperaturesBicyclic adductsShows stereoselectivity

Applications in Science and Industry

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide and its derivatives find applications across various scientific and industrial domains due to their unique structural and electronic properties.

Organic Synthesis

As a building block in organic synthesis, this compound serves as a versatile intermediate for creating more complex structures. Its ability to undergo diverse transformations makes it valuable for synthesizing specialized compounds with particular properties . Derivatives of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide have been synthesized for applications in drug development and agrochemicals.

The compound's reactivity at multiple sites (the P=O bond, the C=C double bond, and the carbon framework) allows for selective modifications, enabling the construction of complex molecular architectures. This versatility has made it a valuable tool in the synthetic chemist's arsenal.

Material Science

In material science, 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide and related compounds are explored for developing advanced materials such as polymers and coatings. Their electronic properties can be leveraged to create materials with specific conductive or optical characteristics.

Research has shown that incorporating phosphole compounds into polymer matrices can enhance electrical conductivity and thermal stability, making these materials suitable for use in electronic devices and sensors. The unique electronic structure of phosphole oxides, including their electron-accepting properties, contributes to these enhanced material properties.

Photochromic Materials

Recent research has explored the use of phosphole oxide derivatives in developing photochromic materials with excellent thermal irreversibility and fatigue resistance :

"A novel photochromic benzo[b]phosphole oxide has been demonstrated to display photochromic properties with excellent fatigue resistance and thermal irreversibility in polymethylmethacrylate (PMMA) thin film under ambient conditions."

These materials show promise for applications in optoelectronic devices, optical shutters, and molecular switches. The photochromic behavior is achieved through rational molecular design, where the weakly aromatic phosphole oxide is directly incorporated into photo-responsive units .

Light-Emitting Devices

Phosphole-based compounds with extended π-conjugation have been extensively studied as functional materials for organic electronic devices :

"Phosphole-based compounds with extended π-conjugation have been extensively studied as functional materials for organic electronic devices."

Specifically, benzo[b]phosphole oxides have attracted attention for applications in organic light-emitting diodes (OLEDs), organic photovoltaic solar cells (OPVs), cell imaging dyes, and fluorescent probes . The unique electronic properties of these compounds, including their charge transport characteristics and photophysical behavior, make them promising candidates for such applications.

Comparative Studies

Understanding the relationship between 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide and similar compounds helps elucidate structure-activity relationships and guides the development of derivatives with enhanced properties.

Comparison with Similar Phosphole Derivatives

Table 4. Comparison of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesDistinctive Properties
2,5-Dihydro-1-methyl-1H-phosphole 1-oxideC5H9OP116.10 g/molMethyl group at P, P=O bondReference compound
1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxideC6H11O2P146.12 g/molEthoxy group at P instead of methylDifferent electronic distribution, potentially altered reactivity
1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxideC6H11OP130.12 g/molAdditional methyl group at position 3Modified ring electronics, different reactivity patterns
3-Chloro-1-methyl-2,5-dihydro-1H-phosphole 1-oxideC5H8ClOP150.54 g/molChlorine at position 3Electron-withdrawing effect, potential for further functionalization
2,5-Dihydro-1-methyl-1H-phosphole (non-oxide)C5H9P100.10 g/molLacks P=O bondMore reactive phosphorus center, different electronic properties

Structure-Property Relationships

The structural variations among phosphole derivatives significantly impact their properties:

  • Substitution at the phosphorus atom (methyl vs. ethoxy): Affects electronic distribution, solubility, and reactivity patterns. The ethoxy derivative (1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide) shows different electron distribution around the phosphorus center, potentially leading to altered reactivity in nucleophilic and electrophilic reactions.

  • Ring substitution (e.g., methyl or chloro groups): Influences the electronic density within the ring, altering reactivity and physical properties. The 1,3-dimethyl derivative (1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide) demonstrates modified reactivity patterns due to the additional methyl group's electronic and steric effects.

  • Oxidation state of phosphorus (oxide vs. non-oxide): Dramatically changes the reactivity and stability of the compound. The non-oxide version (2,5-Dihydro-1-methyl-1H-phosphole) features a reactive phosphorus lone pair, making it more susceptible to oxidation and coordination with metals .

Comparative Reactivity

Different phosphole derivatives show varying reactivity in similar reaction conditions . For example, in dichlorocarbene addition reactions, 2,5-Dihydro-3-methyl-1H-phosphole 1-oxides gave 6,6-dichloro-1-methyl-3-phosphabicyclo[3.1.0]hexane 1-oxides, while 3,4-dimethyl-1-phenyl analogues yielded different products via ring expansion .

Similarly, the presence of different substituents affects the outcome of Diels-Alder reactions, with computational studies showing that electronic and steric factors influence the stereoselectivity of these transformations . These differences in reactivity highlight the importance of structural features in determining the chemical behavior of phosphole derivatives.

Recent Research Developments

Research on 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide and related phosphole compounds continues to expand, with recent developments in several areas.

Photoelectrochemical Synthesis

Recent research has demonstrated the photoelectrochemical synthesis of benzo[b]phosphole oxides through the combination of photoredox catalysis and electrochemistry :

"A review. This review article summarizes the recent developments in synthetic methods and approaches to access representative members of the benzo[b]phosphole oxide products have attracted attention in their applications in organic light-emitting diodes (OLEDs), organic photovoltaic solar cells (OPVs), cell imaging dyes, fluorescent probes, and block copolymers."

This approach represents a greener methodology for synthesizing phosphole derivatives by eliminating the need for stoichiometric transition-metal oxidants, sacrificial additives, and bases. The photoelectrochemical pathway triggers a radical mechanism that initiates an intermolecular single electron transfer between the organophotocatalyst and secondary phosphine oxides, with electrochemistry serving as a greener oxidant .

Studies on π-Facial Stereoselectivity

Computational studies have examined the π-facial stereoselectivity in Diels-Alder reactions of phosphole oxides :

"The calculated results suggest that the syn endo isomers are energetically favored compared to the anti endo isomers. The Cieplak model rationalizes the formation of the syn adduct due to the stronger hyperconjugative interaction arising between the donor (−CH3) group and the antiperiplanar incipient bond formed in Diels-Alder reactions between 1-methylphosphole 1-oxide (diene) and ethylene, N-methylmaleimide, and its dimer."

These findings contribute to understanding the factors governing stereoselectivity in reactions involving phosphole oxides, which is crucial for designing stereoselective synthetic methodologies. The distortion-interaction model has been particularly useful in explaining the stereospecific product formation in these reactions, with distortion energies of the diene contributing significantly to the observed stereoselectivity .

Fluorescence Anisotropy Studies

Research has investigated the fluorescence anisotropy of phosphole oxide-based dyes with elongated π-conjugated systems :

"Here we report fluorescence anisotropies of a series of phosphole oxide-based dyes with an elongated π-conjugated system, along which the transition dipole moment lies, in nematic liquid crystals."

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator